2-(trifluoromethyl)butanedioic acid
Description
2-(Trifluoromethyl)butanedioic acid is a fluorinated derivative of butanedioic acid (succinic acid), where a trifluoromethyl (-CF₃) group is substituted at the second carbon of the four-carbon dicarboxylic acid backbone. The introduction of the electron-withdrawing -CF₃ group significantly alters the compound’s physicochemical properties, including acidity, solubility, and metabolic stability, making it valuable in pharmaceutical and agrochemical research.
Properties
CAS No. |
686-78-2 |
|---|---|
Molecular Formula |
C5H5F3O4 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)butanedioic acid can be achieved through several methods. One common approach involves the reaction of trifluoromethyl-substituted precursors with butanedioic acid derivatives. For example, trifluoromethylation of butanedioic acid can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One method includes the use of trifluoromethylation agents in continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethyl-substituted dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)butanedioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Trifluoroacetamido)butanedioic Acid (CAS: 200876-77-3)
- Structure : Features a trifluoroacetamido (-CO-NH-CF₃) substituent at the second carbon.
- Molecular Formula: C₆H₆F₃NO₅.
- Molar Mass : 229.11 g/mol.
- The -CF₃ group increases lipophilicity and resistance to enzymatic degradation.
- Applications : Likely used as a synthetic intermediate for bioactive molecules or protease inhibitors due to its dual carboxylic acid and amide functionalities .
2-(2-Fluorophenyl)butanedioic Acid (CAS: 1225531-03-2)
- Structure : A 2-fluorophenyl group is attached to the second carbon.
- Molecular Formula : C₁₀H₉FO₄.
- Molar Mass : 212.17 g/mol.
- Key Properties : The aromatic fluorine enhances electron density and metabolic stability. The phenyl group increases hydrophobicity, favoring membrane permeability.
- Applications: Potential use in designing kinase inhibitors or anti-inflammatory agents, leveraging its aromatic and carboxylic acid motifs .
Butanedioic Acid Derivatives in Pharmaceuticals
- Desvenlafaxine Succinate : A salt where butanedioic acid acts as a counterion for the antidepressant desvenlafaxine. The -CF₃ group is absent here, but the dicarboxylic acid backbone improves solubility and bioavailability .
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing Groups (-CF₃ vs. -F) : The -CF₃ group in 2-(trifluoromethyl)butanedioic acid exerts a stronger electron-withdrawing effect than fluorine alone, lowering pKa values of carboxylic acids and increasing acidity. This enhances metal-chelating capacity, relevant in catalysis or drug design .
- Aromatic vs. Aliphatic Substituents : The 2-fluorophenyl group in CAS 1225531-03-2 introduces π-π stacking interactions, absent in aliphatic analogs like 2-(trifluoroacetamido)butanedioic acid. This difference impacts molecular recognition in biological targets .
Research Implications and Gaps
Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic comparison of -CF₃, -F, and other substituents on butanedioic acid’s bioactivity.
- Metabolic Stability: Comparative pharmacokinetic studies of fluorinated vs. non-fluorinated derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
